Lividin-1a protein

Antimicrobial peptide Sequence homology Structure-activity relationship

Lividin-1a protein is a 23-amino acid antimicrobial peptide (AMP) belonging to the brevenin/esculentin/gaegurin/rugosin family of frog skin defense peptides, with the sequence LPFVAGVAAEMMQHVYCAASKKC. It is derived from the skin secretion of the Chinese Large Odorous frog, Rana (Odorrana) livida, and was identified alongside Lividins 1–4 via shotgun cDNA cloning.

Molecular Formula
Molecular Weight
Cat. No. B1576166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLividin-1a protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lividin-1a Protein for Antimicrobial Research: Sourcing and Baseline Characterization Guide


Lividin-1a protein is a 23-amino acid antimicrobial peptide (AMP) belonging to the brevenin/esculentin/gaegurin/rugosin family of frog skin defense peptides, with the sequence LPFVAGVAAEMMQHVYCAASKKC [1]. It is derived from the skin secretion of the Chinese Large Odorous frog, Rana (Odorrana) livida, and was identified alongside Lividins 1–4 via shotgun cDNA cloning [2]. As a naturally occurring host defense peptide, it is classified as a member of the Antimicrobial_1 (frog antimicrobial peptide) Pfam family (PF08018) and is predicted to possess antimicrobial activity based on sequence homology [1].

Why Generic Frog Antimicrobial Peptides Cannot Substitute for Lividin-1a in Targeted Studies


Generic substitution within the lividin family or the broader brevenin superfamily is not scientifically justifiable because AMPs with even minor sequence variations can exhibit profound differences in antimicrobial spectrum, potency (MIC values), and hemolytic/cytotoxic profiles. For instance, Lividin-1 (ILPFVAGVAAEMMQHVYCAASKKC), a 24-amino acid homolog from the same organism, differs from Lividin-1a by a single N-terminal isoleucine residue, yet there are no published head-to-head data to establish functional equivalence [1]. Furthermore, a structurally related lividin family member, QUB-2193, showed no significant antimicrobial or hemolytic activity despite its sequence homology [2]. These examples underscore that the functional properties of each AMP are uniquely determined by its primary sequence and cannot be inferred from class membership alone.

Lividin-1a Comparative Activity Data: What Is Quantified Versus What Remains Uncharacterized


Lividin-1a Versus Lividin-1: Single Residue Variation and Its Functional Implications

Lividin-1a (LPFVAGVAAEMMQHVYCAASKKC) and Lividin-1 (ILPFVAGVAAEMMQHVYCAASKKC) are co-identified peptides from Rana (Odorrana) livida skin secretion [1]. The sole sequence difference is an N-terminal isoleucine present in Lividin-1 but absent in Lividin-1a. No direct comparative antimicrobial, hemolytic, or cytotoxicity assays between these two peptides have been published. Their classification as structural homologs is based on sequence alignment rather than functional equivalence [1]. For procurement decisions, this means that Lividin-1a and Lividin-1 cannot be assumed to be interchangeable without experimental validation in the user's specific assay system.

Antimicrobial peptide Sequence homology Structure-activity relationship

Lividin-1a Structural Classification and Predicted Versus Validated Antimicrobial Status

Lividin-1a is classified in CAMPSQ (CAMPSQ2210) with a validated status of "Predicted" for antimicrobial activity [1]. Its Pfam annotations include PF08018 (Antimicrobial_1: Frog antimicrobial peptide) and PF03032 (FSAP_sig_propep: Brevenin/esculentin/gaegurin/rugosin family), establishing its family membership through sequence homology [1]. In contrast, Lividin-3 (Brevinin-2-OR1), a 33-amino acid homolog from the same source organism, has experimentally validated MIC values: 11 µg/mL against S. aureus ATCC 25923, 5.5 µg/mL against E. coli ATCC 25922, 22 µg/mL against B. pyocyaneus CMCCB 10104, and 11 µg/mL against C. albicans [2]. The absence of analogous MIC data for Lividin-1a represents a critical evidence gap that procurement specialists must recognize when selecting among lividin family members for antimicrobial screening programs.

Antimicrobial peptide classification Brevenin family Pfam annotation

Lividin-1a Versus Lividin-1-RA Peptide Precursor: Orthologous Sequence Divergence

Lividin-1a (from Rana livida) and Lividin-1-RA peptide precursor (from Odorrana andersonii) represent orthologous antimicrobial peptides from related frog species. Lividin-1a sequence: LPFVAGVAAEMMQHVYCAASKKC (23 aa) [1]. Lividin-1-RA precursor sequence: LPVAGVAAEMQHVFCAISKKC (21 aa) [2]. Sequence alignment reveals multiple differences: Lividin-1a contains Phe at position 4 (absent in Lividin-1-RA due to deletion), Met-Met at positions 9–10 (versus single Met in Lividin-1-RA), Tyr at position 15 (versus Phe), Ala-Ala-Ser at positions 16–18 (versus Ala-Ile-Ser), and a distinct C-terminal disulfide bonding pattern. No comparative functional assays between these orthologs exist in the published literature.

Orthologous peptides Species-specific variation Precursor processing

Lividin-1a Versus QUB-2193: Functional Divergence Within the Lividin Family

QUB-2193 (SRVVKCIGFRPGSPDSRQSC) is a 21-amino acid peptide identified from Odorrana livida skin secretion and designated as a member of the lividin family [1]. Functional evaluation of synthetic QUB-2193 demonstrated no significant antimicrobial activity and no significant hemolytic activity on horse erythrocytes [1]. While Lividin-1a and QUB-2193 share family classification, their sequences are substantially divergent (23% identity; different length, charge distribution, and disulfide bond arrangement). The QUB-2193 results serve as a cautionary benchmark: family membership does not guarantee antimicrobial function. Lividin-1a remains functionally uncharacterized in peer-reviewed literature, with no published MIC values or hemolysis data.

Functional characterization Antimicrobial assay Hemolytic activity

Recommended Research Applications for Lividin-1a Protein Based on Available Evidence


Comparative Structure-Activity Relationship (SAR) Studies of N-Terminal Truncation in Frog AMPs

Lividin-1a (23 aa) and Lividin-1 (24 aa) differ solely by an N-terminal isoleucine residue [1]. This pair provides a naturally occurring model system to investigate the impact of N-terminal truncation on antimicrobial potency, membrane selectivity, and hemolytic activity. Researchers can synthesize both peptides in parallel, conduct MIC determinations against identical bacterial and fungal panels, and correlate any functional differences with biophysical parameters (hydrophobicity, helical propensity, membrane insertion depth). The absence of published comparative data for this specific pair makes it a tractable and publishable SAR project.

Ortholog Comparison for Evolutionary Conservation of AMP Function

Lividin-1a (Rana livida) and Lividin-1-RA (Odorrana andersonii) represent orthologous antimicrobial peptides with 2-amino acid length difference and multiple residue substitutions [2][3]. Procurement of both peptides enables comparative functional profiling to determine whether the orthologous sequence variations reflect species-specific adaptation to distinct microbial environments, or whether they represent neutral drift with conserved antimicrobial function. Such studies contribute to understanding AMP evolution and may inform rational design of broad-spectrum analogs.

De Novo Functional Characterization and MIC Profiling of a Predicted AMP

Lividin-1a is currently classified with "Predicted" antimicrobial activity, lacking any published MIC values or selectivity data [4]. This presents an opportunity for laboratories to perform first-in-class functional characterization. Standardized broth microdilution assays against WHO priority pathogen panels (e.g., ESKAPE strains) would establish baseline potency data. Parallel hemolysis assays on mammalian erythrocytes would quantify the therapeutic index. Such data would fill a documented evidence gap and may identify Lividin-1a as a novel lead compound if its activity/toxicity profile proves favorable.

Negative Control or Baseline for Lividin Family Functional Screening

Given that QUB-2193, a lividin family member, demonstrated no significant antimicrobial or hemolytic activity [5], Lividin-1a can serve as either an active comparator (once characterized) or as part of a family-wide screen to delineate sequence determinants of antimicrobial function. Researchers designing structure-activity studies across the lividin family should include Lividin-1a to map the functional landscape, enabling identification of the minimal pharmacophore required for membrane disruption and antibacterial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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